4-chloro-N-(1-phenylethylcarbamoyl)benzamide
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Overview
Description
4-chloro-N-(1-phenylethylcarbamoyl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a chloro group attached to the benzene ring and a phenylethylcarbamoyl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(1-phenylethylcarbamoyl)benzamide can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzoyl chloride with N-(1-phenylethyl)amine in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.
Another method involves the use of oxalyl chloride or phosgene to convert 4-chlorobenzoic acid to 4-chlorobenzoyl chloride, which is then reacted with N-(1-phenylethyl)amine to form the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and waste management to ensure environmental compliance.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(1-phenylethylcarbamoyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The phenylethyl group can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or sodium ethoxide in methanol or ethanol.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed
Substitution: Formation of various substituted benzamides.
Reduction: Formation of N-(1-phenylethyl)amine derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
4-chloro-N-(1-phenylethylcarbamoyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-N-(1-phenylethylcarbamoyl)benzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-phenylbenzamide: Similar structure but lacks the phenylethyl group.
4-chloro-N-(3-methoxypropyl)-N-[(3S)-1-(2-phenylethyl)piperidin-3-yl]benzamide: Contains additional functional groups and a piperidine ring.
N-phenyl-4-chlorobenzamide: Similar structure but with different substituents on the amide nitrogen.
Uniqueness
4-chloro-N-(1-phenylethylcarbamoyl)benzamide is unique due to the presence of both the chloro and phenylethylcarbamoyl groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
4-chloro-N-(1-phenylethylcarbamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-11(12-5-3-2-4-6-12)18-16(21)19-15(20)13-7-9-14(17)10-8-13/h2-11H,1H3,(H2,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFYMNNRGMZHAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)NC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49828871 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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